An In-Depth Technical Guide to 5-imino-1,2,4-dithiazole-3-thiol (CAS 6846-35-1): A Versatile Heterocyclic Synthon
An In-Depth Technical Guide to 5-imino-1,2,4-dithiazole-3-thiol (CAS 6846-35-1): A Versatile Heterocyclic Synthon
Introduction
5-imino-1,2,4-dithiazole-3-thiol, registered under CAS number 6846-35-1 and commonly known as Xanthane Hydride, is a pivotal heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. First synthesized in 1821 by Friedrich Wöhler, predating his famous synthesis of urea, this compound stands as a testament to the rich history of organic chemistry[1]. Its unique dithiazole framework, featuring a reactive imino group and a thiol moiety, imparts a versatile chemical personality, enabling its participation in a wide array of chemical transformations.
This technical guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of 5-imino-1,2,4-dithiazole-3-thiol, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. A critical aspect of its chemistry is the existence of tautomerism, primarily between the 5-imino-1,2,4-dithiazole-3-thiol and the 5-amino-3H-1,2,4-dithiazole-3-thione forms. X-ray crystallographic studies, along with NMR and IR spectroscopy, have confirmed that the 5-amino-3H-1,2,4-dithiazole-3-thione tautomer is the predominant form in the solid state[1][2]. This tautomeric equilibrium plays a crucial role in its reactivity and applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The key properties of 5-imino-1,2,4-dithiazole-3-thiol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6846-35-1 | [3][4] |
| Molecular Formula | C₂H₂N₂S₃ | [3] |
| Molecular Weight | 150.25 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystals | [5] |
| Melting Point | 201-203 °C | [3] |
| Density | 2.0 ± 0.1 g/cm³ | [3] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMF, DMSO. | [6] |
| Tautomeric Form | Predominantly 5-amino-3H-1,2,4-dithiazole-3-thione in the solid state. | [1][2] |
Spectroscopic Data:
The structural elucidation of 5-imino-1,2,4-dithiazole-3-thiol is corroborated by various spectroscopic techniques. The following data for the predominant 5-amino-3H-1,2,4-dithiazole-3-thione tautomer provides a reference for its characterization.
| Spectroscopic Data | Value | Source(s) |
| ¹H NMR (DMSO-d₆, δ, ppm) | 9.66 (s, 1H, NH₂), 9.79 (s, 1H, NH₂) | [6] |
| ¹³C NMR (DMSO-d₆, δC, ppm) | 183.6 (C5), 208.8 (C=S) | [6] |
| IR (KBr, ν, cm⁻¹) | 3199.8, 3005.9 (N-H stretching), 1621.1 (C=N stretching), 1300.0, 1082.0 (C=S stretching) | [6] |
Synthesis and Purification
The synthesis of 5-imino-1,2,4-dithiazole-3-thiol is a well-established process, often proceeding from readily available thiocyanate salts. The causality behind the experimental choices lies in the controlled acid-catalyzed self-condensation of thiocyanic acid, which is generated in situ.
Experimental Protocol: Synthesis from Ammonium Thiocyanate[1]
Materials:
-
Ammonium thiocyanate (NH₄SCN)
-
18% Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a suitable beaker, dissolve 35.5 g of ammonium thiocyanate in 20 mL of water.
-
Under constant stirring, slowly add 100 mL of 18% hydrochloric acid to the solution. The addition of a strong acid is crucial for the in-situ generation of thiocyanic acid, the key reactive intermediate.
-
Continue stirring the mixture at room temperature. The formation of a yellow crystalline precipitate will be observed over approximately 6 hours. The extended reaction time allows for the completion of the cyclization process.
-
Collect the yellow, needle-shaped crystals by filtration.
-
Thoroughly wash the collected crystals with warm water to remove any ammonium chloride impurities. This washing step is critical for obtaining a pure product.
-
Dry the purified product. A typical yield for this procedure is around 35%.
Caption: Mechanism of sulfurization using Xanthane Hydride.
Reactions Involving the Amino Group and Ring System
The presence of a reactive amino group and the dithiazole ring allows for further synthetic modifications, expanding the molecular diversity accessible from this scaffold.
-
Aminomethylation: Xanthane Hydride undergoes aminomethylation reactions with primary amines and formaldehyde, leading to the formation of fused heterocyclic systems such as 3,7-dihydro-5H-d[1][6][7]ithiazolo[4,3-a]t[1][5][8]riazines, albeit in low yields.[1]
-
Reaction with Dicyandiamide: The reaction with dicyandiamide results in the formation of thioammeline (4,6-diamino-1,3,5-triazine-2(5H)-thione), a compound with applications in various fields.[1]
-
Ring-Closure Reactions: As a bifunctional molecule, it can participate in ring-closure reactions. For instance, refluxing with aniline in anhydrous ethanol leads to the formation of a new heterocyclic product, demonstrating its utility as a scaffold for building more complex molecules.[7]
Role in Drug Discovery and Development
While direct and extensive biological activity data for 5-imino-1,2,4-dithiazole-3-thiol is limited, its significance in drug discovery lies in its role as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[9] The 1,2,4-dithiazole core and related sulfur- and nitrogen-containing heterocycles are present in many biologically active molecules.
Derivatives of related heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Various triazole and thiadiazole derivatives have been reported to exhibit potent anticancer properties.[3][9][10]
-
Antimicrobial Activity: These heterocyclic systems are also known to possess significant antibacterial and antifungal activities.[11][12][13]
The ability of Xanthane Hydride to serve as a starting material for such compounds underscores its importance for medicinal chemists in the generation of compound libraries for high-throughput screening and lead optimization.
Caption: Role as a precursor in drug discovery.
Analytical Methods
Robust analytical methods are essential for ensuring the quality and purity of starting materials in research and manufacturing.
High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for determining the purity of 5-imino-1,2,4-dithiazole-3-thiol.[7][8] A typical reverse-phase HPLC method is outlined below.
Protocol:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[8]
-
Mobile Phase: A gradient of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]
-
Detection: UV detection.
-
Purpose: This method allows for the separation of the main compound from any impurities, ensuring accurate purity assessment. The reproducibility and precision of such methods are generally high.[7]
Thin-Layer Chromatography (TLC)
TLC is a simple and effective technique for monitoring the progress of reactions involving 5-imino-1,2,4-dithiazole-3-thiol.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-imino-1,2,4-dithiazole-3-thiol.
-
Hazards: It is known to cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage: Store in a cool, dry place away from strong light and high temperatures, as it can decompose under these conditions.[7] Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-imino-1,2,4-dithiazole-3-thiol (Xanthane Hydride) is a historically significant and synthetically valuable heterocyclic compound. Its well-defined synthesis, unique reactivity profile, and crucial role as a sulfurizing agent in the preparation of therapeutic oligonucleotides solidify its importance in modern chemical and pharmaceutical research. While the direct biological activities of the parent compound are not extensively documented, its utility as a versatile building block for constructing diverse libraries of potentially bioactive molecules ensures its continued relevance in the quest for new therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals, enabling them to effectively and safely utilize this remarkable synthon in their scientific endeavors.
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